4-Hydroxyphenylarsonic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 1943. The United Nations designated GHS hazard class pictogram is Acute Toxic;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

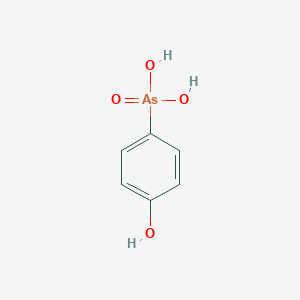

IUPAC Name |

(4-hydroxyphenyl)arsonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7AsO4/c8-6-3-1-5(2-4-6)7(9,10)11/h1-4,8H,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSRFURJMCNJVOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1O)[As](=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7AsO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00243359 | |

| Record name | Oxarsanilic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00243359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow crystals; [Avocado Research MSDS] | |

| Record name | Oxarsanilic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16310 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

98-14-6 | |

| Record name | (4-Hydroxyphenyl)arsonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98-14-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxarsanilic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098146 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxarsanilic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1943 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Oxarsanilic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00243359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxyphenylarsonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.402 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OXARSANILIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L49V552V77 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4-Hydroxyphenylarsonic acid chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, structure, and biological activities of 4-Hydroxyphenylarsonic acid. The information is curated for researchers, scientists, and professionals in drug development, with a focus on quantitative data, experimental methodologies, and the underlying biological pathways.

Core Chemical Properties

This compound, also known as Roxarsone, is an organoarsenic compound that has seen use as a veterinary drug and feed additive.[1] It appears as a white to off-white crystalline solid.[1][2]

Quantitative Chemical Data

| Property | Value | Reference |

| IUPAC Name | (4-hydroxyphenyl)arsonic acid | |

| Synonyms | p-Hydroxyphenylarsonic acid, 4-Hydroxybenzenearsonic acid, Roxarsone | [1] |

| CAS Number | 98-14-6 | [2] |

| Molecular Formula | C₆H₇AsO₄ | [2] |

| Molecular Weight | 218.04 g/mol | [2] |

| Melting Point | 174 °C | [2] |

| Boiling Point | 88 °C | [3] |

| Solubility | Slightly soluble in water. Soluble in alcohol. | [3][4] |

| pKa₁ | 3.89 | [3] |

| pKa₂ (phenol) | 8.37 | [3] |

| pKa₃ | 10.05 | [3] |

Structural Information

The molecular structure of this compound consists of a phenyl ring substituted with a hydroxyl group and an arsonic acid group at the para position.

Crystallographic Data

The crystal structure of this compound has been determined by X-ray diffraction.

| Parameter | Value | Reference |

| Crystal System | Monoclinic | [5] |

| Space Group | P2₁/c | [5] |

| Unit Cell Dimensions | a = 5.739(1) Å, b = 7.226(2) Å, c = 17.856(2) Å, β = 90.74(2)° | [5] |

| Molecules per Unit Cell (Z) | 4 | [5] |

The arsenic atom is tetrahedrally coordinated to one carbon and three oxygen atoms. The structure is characterized by an extensive network of hydrogen bonds involving the phenolic and arsonic acid groups.[5]

Experimental Protocols

Synthesis of Sodium p-Hydroxyphenylarsonate

A common method for the synthesis of the sodium salt of this compound involves the reaction of phenol with arsenic acid.[6]

Materials:

-

Phenol (300 g, 3.2 moles)

-

Sirupy arsenic acid (75-80%, 720 g, 3.8-4 moles)

-

Barium hydroxide (Ba(OH)₂·8H₂O)

-

Sodium carbonate

-

Sodium sulfate

-

Hydrochloric acid

-

Alcohol

Procedure:

-

Dehydrate the sirupy arsenic acid by boiling until the temperature reaches 150°C.

-

Add the dehydrated arsenic acid to phenol in a 1-L round-bottomed, three-necked flask equipped with a stirrer, thermometer, and a condenser.

-

Heat the mixture in an oil bath to 155-160°C.

-

Allow the reaction to proceed for four hours from the time the internal temperature reaches 140°C.

-

After partial cooling, pour the reaction mixture into 4 L of water and stir to dissolve the hydroxyphenylarsonic acids.

-

Neutralize the excess arsenic acid by gradually adding finely ground barium hydroxide until the solution is slightly alkaline to litmus.

-

Filter off the barium arsenate precipitate.

-

Add sodium carbonate to the filtrate to precipitate the excess barium as barium carbonate and filter.

-

Add sodium sulfate to the filtrate to remove the last traces of barium and filter.

-

Acidify the filtrate with hydrochloric acid and then add a concentrated solution of sodium hydroxide to precipitate sodium p-hydroxyphenylarsonate.

-

Cool the mixture in an ice box, separate the precipitate, wash with alcohol, and dry at 80°C. A second crop can be obtained from the filtrate by further concentration and precipitation with alcohol.[6]

To obtain the free acid, the sodium salt can be dissolved in water and acidified with a mineral acid.

Purification

Purification of this compound can be achieved by recrystallization. A common procedure involves dissolving the crude product in hot water, optionally treating with decolorizing carbon, followed by filtration and cooling to induce crystallization. The resulting crystals are then washed with cold water, acetone, and ether before drying.[7]

Analytical Methods

High-Performance Liquid Chromatography coupled with Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS): This technique is used for the sensitive determination of this compound (roxarsone) and its metabolites in various matrices, such as chicken tissue.[1]

-

Sample Preparation: Enzymatic digestion of the tissue sample using trypsin, followed by bulk matrix separation using anion-exchange column chromatography.[1]

-

Chromatographic Separation: Reversed-phase HPLC is employed for further separation.[1]

-

Detection: ICP-MS is used for the element-specific detection of arsenic-containing compounds.[1]

High-Performance Liquid Chromatography coupled with Electrospray Ionization Mass Spectrometry (HPLC-ESI-MS/MS): This method is suitable for the identification and quantification of this compound and its transformation products.

-

Chromatography: A microbore HPLC column (e.g., Spherisorb C18) can be used with a mobile phase such as 1% acetic acid in aqueous 20% methanol.[8]

-

Detection: Electrospray ionization in positive-ion mode with triple-stage quadrupole mass spectrometry, operating in selected-reaction-monitoring (SRM) mode, provides high selectivity and sensitivity.[8]

Biological Signaling Pathways

This compound (roxarsone) has been shown to exhibit pro-angiogenic effects, meaning it can promote the formation of new blood vessels. This activity is mediated through specific signaling pathways within endothelial cells.

Pro-Angiogenic Signaling of this compound

This compound induces angiogenesis through a pathway distinct from that of inorganic arsenite.[3] A key mediator in this pathway is the endothelial nitric oxide synthase (eNOS).[3] Furthermore, roxarsone has been found to upregulate the expression of hypoxia-inducible factor-1α (HIF-1α), a key transcription factor in angiogenesis and glycolysis.[5]

Caption: Pro-angiogenic signaling pathway of this compound.

Microbial Degradation Pathway

In the environment, this compound can be transformed by microorganisms. A primary step in its degradation is the reduction of the nitro group to an amino group, forming 3-amino-4-hydroxyphenylarsonic acid (HAPA).[9] This can be followed by the cleavage of the carbon-arsenic bond, releasing inorganic arsenic.[9]

Caption: Microbial degradation pathway of this compound.

Experimental Workflow for Analysis

The following diagram illustrates a typical experimental workflow for the analysis of this compound in a biological matrix.

Caption: Workflow for the analysis of this compound.

References

- 1. Determination of the growth promoter, 4-hydroxy-3-nitrophenyl-arsonic acid in chicken tissue by coupled high-performance liquid chromatography–inductively coupled plasma mass spectrometry - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]

- 2. chemimpex.com [chemimpex.com]

- 3. Angiogenic Potential of 3-Nitro-4-Hydroxy Benzene Arsonic Acid (Roxarsone) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Angiogenic potential of 3-nitro-4-hydroxy benzene arsonic acid (roxarsone) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

Synthesis of 4-Hydroxyphenylarsonic Acid from Phenol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-hydroxyphenylarsonic acid from phenol, a process of significant interest in medicinal chemistry and drug development. The primary method detailed is the direct arsenation of phenol, a variation of the Béchamp reaction, which utilizes arsenic acid to introduce the arsonic acid group onto the aromatic ring.

Core Synthesis Reaction: The Béchamp Reaction

The synthesis of this compound from phenol is achieved through an electrophilic aromatic substitution reaction known as the Béchamp reaction.[1][2] In this process, arsenic acid acts as the electrophile, attacking the electron-rich phenol ring. The hydroxyl group of phenol is a strongly activating, ortho- and para-directing substituent, making the aromatic ring highly susceptible to electrophilic attack.[3][4] The reaction typically proceeds at elevated temperatures.

A general representation of the Béchamp reaction for the synthesis of this compound is as follows:

C₆H₅OH + H₃AsO₄ → HOC₆H₄AsO₃H₂ + H₂O

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of the sodium salt of this compound, adapted from a well-established procedure.[5]

| Parameter | Value |

| Reactants | |

| Phenol | 300 g (3.2 moles) |

| Sirupy Arsenic Acid (75-80%) | 720 g (3.8–4 moles) |

| Reaction Conditions | |

| Oil Bath Temperature | 155–160 °C |

| Internal Reaction Temperature | Rises from 140 °C to 146 °C |

| Reaction Time | 4 hours from reaching 140 °C |

| Work-up Reagents | |

| Barium Hydroxide (Ba(OH)₂·8H₂O) | 700–800 g |

| Sodium Carbonate | Sufficient to precipitate barium |

| Product | |

| Final Product | Sodium p-hydroxyphenylarsonate |

| Yield | 225–250 g (28–31% of theoretical) |

Experimental Protocol

The following is a detailed methodology for the preparation of sodium p-hydroxyphenylarsonate, adapted from a verified organic synthesis procedure.[5]

Materials:

-

Phenol (300 g)

-

Sirupy arsenic acid (75–80%) (720 g)

-

Barium hydroxide octahydrate (Ba(OH)₂·8H₂O) (approx. 700–800 g)

-

Sodium carbonate

-

Water

-

Litmus paper

-

1-L round-bottomed, three-necked Pyrex flask

-

Efficient stirrer

-

Thermometer

-

Condenser (downward and reflux)

-

Oil bath

-

Mechanical stirrer

Procedure:

-

Preparation of Arsenic Acid: In a beaker, boil 720 g of sirupy arsenic acid (75–80%) until the temperature of the acid reaches 150°C. This will drive off approximately 120 g of water, resulting in a syrup containing about 95% orthoarsenic acid.

-

Reaction Setup: In a 1-L three-necked flask equipped with a stirrer, thermometer, and a downward condenser, add 300 g of phenol. To this, add the prepared hot arsenic acid.

-

Reaction: Place the flask in an oil bath and heat it to 155–160°C. Stir the mixture vigorously. When the internal temperature reaches 140°C, the mixture will begin to boil, and water with a small amount of phenol will start to distill.

-

Distillation and Reflux: Continue the distillation until 60 cc of water (one molecular equivalent) has been collected, which typically takes about one hour. At this point, the internal temperature should be around 146°C. Replace the downward condenser with a reflux condenser.

-

Heating: Continue to heat the reaction mixture under reflux for a total of four hours from the time the internal temperature first reached 140°C. The internal temperature will slowly decrease to 141–142°C, and the mixture will become thicker and somewhat tarry.

-

Quenching and Dissolution: After the reaction is complete, allow the flask to cool partially. Pour the contents into 4 L of water while stirring mechanically. Continue stirring to break up any tarry material and ensure the complete dissolution of the hydroxyphenylarsonic acids.

-

Neutralization and Precipitation: Gradually add finely ground barium hydroxide to the stirred aqueous solution until it is slightly alkaline to litmus paper. This will precipitate the excess arsenic acid as barium arsenate. The solution will turn pink at the endpoint.

-

Filtration: Filter the mixture to remove the barium arsenate precipitate.

-

Conversion to Sodium Salt: Heat the filtrate to boiling and add a sufficient amount of sodium carbonate solution to precipitate all the barium as barium carbonate.

-

Final Filtration and Isolation: Filter the hot solution to remove the barium carbonate. The filtrate contains the sodium salt of p-hydroxyphenylarsonic acid. Concentrate the filtrate and allow it to cool to crystallize the product.

Visualizations

Reaction Pathway

Caption: Béchamp reaction for the synthesis of this compound.

Experimental Workflow

Caption: Workflow for the synthesis of Sodium 4-Hydroxyphenylarsonate.

References

4-Hydroxyphenylarsonic acid molecular weight and formula

An In-depth Overview for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Hydroxyphenylarsonic acid, an organoarsenic compound of significant interest in various scientific and industrial fields. The document details its chemical and physical properties, synthesis protocols, key applications, biological interactions, and essential safety and handling procedures, tailored for professionals in research and development.

Chemical and Physical Properties

This compound, also known as p-hydroxybenzenearsonic acid, is an aromatic arsenic compound characterized by a hydroxyl group and an arsonic acid group attached to a benzene ring. Its properties make it a versatile precursor and agent in multiple domains.

Table 1: Compound Identification

| Identifier | Value |

| CAS Number | 98-14-6[1] |

| Molecular Formula | C₆H₇AsO₄[1] |

| Molecular Weight | 218.04 g/mol [1] |

| Synonyms | 4-Hydroxybenzenearsonic acid, (p-Hydroxyphenyl)arsonic acid, Oxarsanilic acid[2] |

Table 2: Physicochemical Properties

| Property | Value |

| Appearance | White to off-white crystalline solid.[1][2] |

| Melting Point | 174 - 177.5 °C[1] |

| Solubility | Soluble in water; solubility is influenced by temperature and pH.[2] The hydroxyl group enhances its polarity and ability to form hydrogen bonds. |

| pKa Values (at 25°C) | pK₁: 3.89, pK₂: 8.37 (phenolic), pK₃: 10.05 |

Synthesis and Manufacturing

The primary method for synthesizing aromatic arsonic acids is the Bart reaction.[3] This process involves the reaction of a diazonium salt with an inorganic arsenic compound, typically sodium arsenite. For this compound, the synthesis begins with the diazotization of 4-aminophenol.

The generalized steps are:

-

Preparation of Sodium Arsenite: Arsenic trioxide is dissolved in an aqueous solution of sodium carbonate to form sodium arsenite.

-

Diazotization: 4-aminophenol is treated with hydrochloric acid and a cold aqueous solution of sodium nitrite to form the corresponding diazonium salt. This reaction is conducted at low temperatures (0-5°C) to ensure the stability of the diazonium salt.

-

Arsonation (Bart Reaction): The cold diazonium salt solution is added slowly to the prepared sodium arsenite solution.[4] The reaction proceeds with the evolution of nitrogen gas, and the arsonic acid group is substituted onto the aromatic ring.

-

Isolation and Purification: The resulting this compound is precipitated from the solution by acidification.[4] Further purification can be achieved through recrystallization to yield a product of high purity.[4]

Key Applications

This compound is a versatile compound with applications spanning multiple scientific disciplines, from agriculture to material science.[1] It serves as a crucial intermediate in the synthesis of various organic compounds.[1]

-

Pharmaceuticals: It acts as a precursor in the synthesis of various medicinal compounds, particularly in the development of treatments for specific infections.[1]

-

Agriculture: The compound and its derivatives have been used as herbicides and fungicides.[1] Historically, a nitrated derivative, Roxarsone, was used as a veterinary drug and feed additive to promote growth in poultry.[2]

-

Environmental Science: Researchers utilize it to study the effects of arsenic in ecosystems and to develop materials for the removal of organoarsenicals from wastewater.[1]

-

Analytical Chemistry: It is employed in the development of analytical methods for detecting and quantifying arsenic in environmental samples.[1]

-

Material Science: The compound is explored for its potential in creating advanced materials with unique properties, such as enhanced thermal stability.[1]

Experimental Protocols

Synthesis via Bart Reaction

This protocol is a representative procedure for the synthesis of this compound. Note: This reaction involves highly toxic arsenic compounds and should only be performed by trained personnel with appropriate safety measures in a certified chemical fume hood.

Materials:

-

4-aminophenol

-

Arsenic Trioxide (As₂O₃)

-

Sodium Carbonate (Na₂CO₃)

-

Sodium Nitrite (NaNO₂)

-

Concentrated Hydrochloric Acid (HCl)

-

Ice

-

Water

Procedure:

-

Prepare Sodium Arsenite Solution: In a large flask equipped with a mechanical stirrer, dissolve sodium carbonate in water. While stirring, cautiously add arsenic trioxide. Heat the mixture if necessary to facilitate dissolution, then cool to 15°C.

-

Prepare Diazonium Salt: In a separate beaker, dissolve 4-aminophenol in a solution of hydrochloric acid and water. Cool the mixture to 0°C in an ice bath. Slowly add a pre-chilled aqueous solution of sodium nitrite, keeping the temperature below 5°C throughout the addition. Stir for an additional 30 minutes.

-

Coupling Reaction: Slowly add the cold diazonium salt solution to the stirred sodium arsenite solution, maintaining the reaction temperature below 5°C using an ice-salt bath. Control foaming with the addition of a small amount of an anti-foaming agent if necessary.

-

Workup: After the addition is complete, continue stirring for one hour. Filter the mixture to remove any solid byproducts.

-

Precipitation: Transfer the filtrate to a large beaker and carefully acidify with concentrated hydrochloric acid until precipitation of the crude product is complete.

-

Purification: Cool the mixture to allow for complete crystallization. Collect the solid product by vacuum filtration and wash with cold water. Recrystallize the crude product from boiling water, using activated carbon to remove colored impurities if needed, to yield pure this compound.

Purity Assay via Titration

The purity of this compound can be determined by a standard acid-base titration, as the arsonic acid group (-AsO(OH)₂) has acidic protons.

Procedure:

-

Sample Preparation: Accurately weigh a sample of dried this compound and dissolve it in a suitable volume of deionized water, gently warming if necessary.

-

Titration: Titrate the sample solution with a standardized solution of sodium hydroxide (e.g., 0.1 N NaOH) using a burette.

-

Endpoint Detection: The endpoint can be determined potentiometrically using a pH meter (identifying the equivalence point from the titration curve) or visually with a suitable pH indicator such as phenolphthalein.

-

Calculation: Calculate the purity of the sample based on the volume of NaOH titrant used, its concentration, and the initial mass of the sample. The calculation assumes a 2:1 molar ratio if titrating to the second equivalence point.

Biological Interactions

Derivatives of this compound, such as roxarsone (3-nitro-4-hydroxyphenylarsonic acid), have been shown to interact with metabolic pathways. Notably, studies have demonstrated that dietary roxarsone can antagonize copper utilization in several species. The compound was found to dramatically reduce liver copper concentrations, indicating an interference with copper metabolism. This interaction can also affect weight gain, with the specific outcome depending on the species and the concentrations of both the organoarsenic compound and copper in the diet.

Safety and Handling

This compound is a toxic compound and must be handled with extreme care. As with all arsenic-containing substances, it is recognized for its toxicity and potential carcinogenic effects.[2]

Table 3: Hazard Identification

| Hazard Class | Statement |

| Acute Toxicity, Oral | Toxic if swallowed. |

| Acute Toxicity, Inhalation | Toxic if inhaled. |

| Aquatic Hazard (Acute) | Very toxic to aquatic life. |

| Aquatic Hazard (Chronic) | Very toxic to aquatic life with long lasting effects. |

Source: GHS Hazard statements from safety data sheets.

Table 4: Recommended Handling Procedures

| Control Measure | Specification |

| Engineering Controls | Handle only in a certified chemical fume hood or a closed system. Ensure adequate ventilation. Provide access to an eyewash station and safety shower. |

| Personal Protective Equipment (PPE) | Wear impervious gloves (e.g., nitrile), safety goggles with side shields or a face shield, and a lab coat. For operations generating dust, a NIOSH-approved respirator is required. |

| Handling Practices | Avoid breathing dust. Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling. |

| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated area. Store locked up and away from incompatible materials. |

| First Aid (Swallowing) | IF SWALLOWED: Immediately call a POISON CENTER or doctor. Rinse mouth. |

| First Aid (Inhalation) | IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor. |

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations. Avoid release to the environment. |

References

In-Depth Technical Guide: Solubility of 4-Hydroxyphenylarsonic Acid in Water and Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Hydroxyphenylarsonic acid (also known as Roxarsone). Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this document summarizes the available qualitative information and presents a detailed, generalized experimental protocol for determining the solubility of this compound.

Introduction to this compound

This compound is an organoarsenic compound that has been historically used as a feed additive in poultry and swine production to promote growth and prevent certain diseases.[1] Its chemical structure, featuring both a hydroxyl group and an arsonic acid group attached to a phenyl ring, dictates its solubility properties.[1] Understanding its solubility in various solvents is crucial for its formulation, environmental fate assessment, and in the development of analytical methods.

Solubility Profile

Data Presentation: Qualitative Solubility of this compound

| Solvent | Qualitative Solubility | Source |

| Water | Slightly soluble, "almost transparency" | [2] |

| Alcohol | Soluble | [1] |

| Ether | Very slightly soluble | [1] |

| Acetone | Very slightly soluble | [1] |

The presence of the polar hydroxyl and arsonic acid groups suggests some degree of solubility in polar solvents like water and alcohols through hydrogen bonding.[3] Conversely, the aromatic phenyl ring contributes to some nonpolar character, leading to limited solubility in nonpolar organic solvents. The solubility in aqueous solutions is also expected to be pH-dependent.[3]

Experimental Protocol for Solubility Determination

The following section outlines a detailed methodology for determining the solubility of this compound using the widely accepted shake-flask method. This protocol is a generalized procedure and may require optimization based on specific laboratory conditions and analytical instrumentation.

Principle of the Shake-Flask Method

The shake-flask method is a standard technique for determining the equilibrium solubility of a compound in a given solvent. It involves saturating the solvent with the solute by agitation over a defined period until equilibrium is reached. The concentration of the dissolved solute in the filtered supernatant is then determined using a suitable analytical method.

Materials and Equipment

-

This compound (high purity)

-

Solvents of interest (e.g., deionized water, ethanol, methanol, DMSO, acetone)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

Syringes

-

Volumetric flasks and pipettes

-

Analytical instrumentation (e.g., UV-Vis spectrophotometer, HPLC-UV, LC-MS)

Experimental Workflow

The logical flow of the shake-flask solubility determination method is depicted in the diagram below.

Step-by-Step Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial. The excess is crucial to ensure that the solution reaches saturation.

-

Accurately add a known volume of the desired solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaker or incubator set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is common, but the optimal time should be determined experimentally.

-

-

Sample Separation:

-

After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial. This step is critical to remove any undissolved particles that would lead to an overestimation of solubility.

-

-

Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the standard solutions and the filtered sample solution using a suitable analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry) to determine the concentration of the dissolved compound. A calibration curve should be generated from the standard solutions.

-

If the concentration of the sample is above the linear range of the calibration curve, dilute the sample accurately with the solvent before analysis.

-

-

Data Calculation:

-

From the analytical measurement and the calibration curve, determine the concentration of this compound in the filtered saturated solution.

-

Express the solubility in appropriate units, such as mg/mL or g/L.

-

Conclusion

While quantitative solubility data for this compound is not widely published, its qualitative solubility profile suggests it is soluble in alcohols and slightly soluble in water, ether, and acetone. For researchers and professionals requiring precise solubility values, direct experimental determination is necessary. The provided shake-flask method offers a robust and reliable protocol for obtaining this critical physicochemical property. Accurate solubility data is essential for the effective and safe handling, formulation, and study of this compound.

References

4-Hydroxyphenylarsonic acid safety data sheet and handling precautions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety data and handling precautions for 4-Hydroxyphenylarsonic acid. The information is compiled from various safety data sheets and toxicological studies to ensure a high standard of accuracy and detail for laboratory and drug development applications.

Chemical and Physical Properties

This compound, also known as p-hydroxybenzenearsonic acid, is an organoarsenic compound.[1] It presents as a white to almost white crystalline solid and is soluble in water.[1]

| Property | Value | Reference |

| CAS Number | 98-14-6 | [2][3] |

| Molecular Formula | C₆H₇AsO₄ | [2] |

| Molecular Weight | 218.04 g/mol | [4] |

| Melting Point | 174 °C | [4] |

| Solubility | Soluble in water, acetone. Very slightly soluble in alcohol and ether. | [4] |

| Appearance | White to Almost white powder to crystal | [5] |

Safety and Hazard Information

GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity (Oral) | Category 3 | H301: Toxic if swallowed.[2][4][6] |

| Acute Toxicity (Inhalation) | Category 3 | H331: Toxic if inhaled.[2] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[6] |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation.[6] |

| Carcinogenicity | - | May cause cancer.[3] |

| Hazardous to the Aquatic Environment (Acute) | Category 1 | H400: Very toxic to aquatic life.[2] |

| Hazardous to the Aquatic Environment (Chronic) | Category 1 | H410: Very toxic to aquatic life with long lasting effects.[2][4] |

Toxicity Data

The following table summarizes the available toxicological data for this compound.

| Test | Species | Route | Value | Reference |

| LDLo (Lethal Dose Low) | Rat | Oral | 450 mg/kg | [4] |

| LDLo (Lethal Dose Low) | Rat | Intramuscular | 90 mg/kg | [4] |

| LD50 (Lethal Dose 50) | Mouse | - | 56 mg/kg | [4] |

| LDLo (Lethal Dose Low) | Rat | Intravenous | 100 mg/kg | [2] |

Handling and Precautionary Measures

Strict adherence to safety protocols is mandatory when handling this compound due to its high toxicity.

Personal Protective Equipment (PPE)

-

Respiratory Protection: Use a dust respirator, self-contained breathing apparatus (SCBA), or a supplied air respirator. All respiratory equipment must be approved under appropriate government standards.[2]

-

Eye Protection: Use safety goggles and, if necessary, a face shield.[2][6]

-

Skin and Body Protection: Wear impervious protective clothing and boots as required.[2][6]

Engineering Controls

-

Work should be conducted in a closed system or with appropriate exhaust ventilation.[4]

-

A local exhaust ventilation system is recommended.[4]

-

Safety showers and eye wash stations must be readily available.[2][4]

Safe Handling Practices

-

Avoid breathing dust, fume, gas, mist, vapors, or spray.[2][4][6]

-

Use only outdoors or in a well-ventilated area.[4]

-

Avoid release to the environment.[4]

-

Store in a well-ventilated place and keep the container tightly closed.[2][4]

First Aid Measures

| Exposure Route | First Aid Procedure | Reference |

| Inhalation | Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor. | [2][3][4][6] |

| Skin Contact | Take off all contaminated clothing immediately. Rinse skin well with water. If irritation occurs, get medical advice. | [3][4][6] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If irritation persists, get medical advice. | [2][4][6] |

| Ingestion | Immediately call a POISON CENTER or doctor. Rinse mouth. Do not induce vomiting. | [2][3][4][6] |

Toxicological Mechanisms and Signaling Pathways

Arsenic compounds are known to induce cellular toxicity through various mechanisms, including oxidative stress and interference with cellular signaling pathways.

Oxidative Stress and Inflammatory Response

Arsenic exposure can lead to the generation of reactive oxygen species (ROS), creating an imbalance that results in oxidative stress.[6] This oxidative stress can damage cellular macromolecules like lipids, proteins, and DNA, potentially leading to cell death (apoptosis).[6] Furthermore, arsenic-induced ROS can activate inflammatory responses, including the NF-κB pathway, which in turn can trigger the release of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[6]

Caption: Arsenic-induced oxidative stress and inflammatory signaling pathway.

MAPK Signaling Pathway and Apoptosis

Arsenic compounds can modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[2][6] This can involve the activation of kinases like JNK and p38, and the downregulation of ERK1/2.[6] These alterations in MAPK signaling can contribute to apoptosis.[6] Arsenic can also trigger the mitochondrial apoptotic pathway through the activation of caspases and altering the balance of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins, leading to the release of cytochrome c.[6]

Caption: Involvement of MAPK and mitochondrial pathways in arsenic-induced apoptosis.

HIF-1α Induced Glycolysis and Angiogenesis

Studies on Roxarsone have shown that it can induce Hypoxia-Inducible Factor-1α (HIF-1α).[7] HIF-1α is a key regulator of glucose metabolism and can promote glycolysis and angiogenesis, processes that are also implicated in tumor growth.[7]

Caption: Proposed mechanism of Roxarsone-induced glycolysis and angiogenesis via HIF-1α.

Experimental Protocols

Detailed, publicly available experimental protocols specifically for this compound are limited. However, based on toxicological studies of related compounds like Roxarsone, a general approach to in-vivo toxicity assessment can be outlined.

General In-Vivo Toxicity Study Workflow

The following diagram illustrates a generalized workflow for an in-vivo study investigating the toxicity of an organoarsenic compound.

Caption: A generalized workflow for an in-vivo toxicity study of an organoarsenic compound.

Example from Roxarsone Studies in Pigs

Toxicosis studies of 3-nitro-4-hydroxyphenylarsonic acid (Roxarsone) in pigs involved administering the compound in their feed.[7][8] Key observations included the induction of a nervous syndrome manifesting as muscle tremors and convulsive episodes upon exercise.[8] Paraparesis and paraplegia developed over several weeks.[8] Analysis of liver and kidney tissues for arsenic levels was a key component of these studies.[7][8]

It is crucial to note that any new experimental work with this compound must be preceded by a thorough literature review and be designed and approved under strict ethical and safety guidelines.

Disposal Considerations

Waste material must be disposed of in accordance with national and local regulations.[9] The compound should be treated as hazardous waste and disposed of in a chemical incinerator equipped with an afterburner and scrubber system.[2] Do not allow the product to enter drains, other waterways, or soil.[10]

This guide is intended for informational purposes for qualified professionals. Always refer to the most current Safety Data Sheet (SDS) from your supplier before handling this compound and ensure all safety protocols are rigorously followed.

References

- 1. Roxarsone, Inorganic Arsenic, and Other Arsenic Species in Chicken: A U.S.-Based Market Basket Sample - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metabolism, toxicity and anticancer activities of arsenic compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Influence of arsenate and arsenite on signal transduction pathways: an update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Arsenic toxicity: sources, pathophysiology and mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Roxarsone toxicity in the chick as influenced by dietary cysteine and copper and by experimental infection with Eimeria acervulina - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. Arsenic Exposure and Toxicology: A Historical Perspective - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of a "Magic Bullet": A Technical History of 4-Hydroxyphenylarsonic Acid and its Role in Early Chemotherapy

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The story of 4-hydroxyphenylarsonic acid is intrinsically linked to the birth of modern chemotherapy and the pioneering work of Paul Ehrlich. This technical guide delves into the discovery, synthesis, and historical significance of this pivotal organoarsenic compound. From its initial synthesis to its crucial role as a scaffold for the development of the first effective treatment for syphilis, Salvarsan, this document provides a comprehensive overview for researchers and scientists in the field of drug development. We will explore the key chemical transformations, the theoretical underpinnings of its development, and the quantitative data that marked the dawn of targeted therapeutics.

Discovery and Historical Context

The journey to targeted antimicrobial agents began not with a complex biological hypothesis, but with the industrial dyes of the 19th century. Paul Ehrlich, a German physician and scientist, was fascinated by the selective staining of tissues and microorganisms by these chemical compounds. This led him to postulate his groundbreaking "side-chain theory" (later evolving into the receptor theory), which proposed that cells possess specific "side-chains" or receptors that bind to certain substances, including toxins and nutrients. Ehrlich envisioned that if a compound could be designed to selectively bind to the receptors of a pathogen, it could deliver a toxic payload without harming the host—a concept he famously termed the "magic bullet".[1][2][3]

The first step towards realizing this vision involved the use of organoarsenic compounds. In 1859, the French biologist Antoine Béchamp synthesized an arsenical compound from aniline and arsenic acid, which he named Atoxyl.[1] Atoxyl, later identified by Ehrlich and his chief chemist Alfred Bertheim as p-aminophenylarsonic acid, showed some efficacy against trypanosomes, the parasites that cause sleeping sickness.[1][4] However, its high toxicity, particularly to the optic nerve, limited its therapeutic use.[4]

This is where this compound enters the narrative. While the exact date and discoverer of this compound are not as prominently documented as that of its amino counterpart, its synthesis is a direct application of the Béchamp reaction , first reported in 1863, which involves the electrophilic aromatic substitution of activated aromatic substrates like phenol with arsenic acid.[5] Ehrlich's systematic approach involved synthesizing and testing hundreds of derivatives of these phenylarsonic acids. His goal was to modify the chemical structure to increase the "parasitotropism" (affinity for the parasite) while decreasing the "organotropism" (affinity for the host's tissues).

The key breakthrough came with the 606th compound in their series of synthesized arsenicals: arsphenamine, which was given the trade name Salvarsan . This "arsenic that saves" was the first effective treatment for syphilis, a devastating disease of the era.[6][7] The synthesis of Salvarsan involved a multi-step process starting from this compound, highlighting its central role in the development of this landmark drug.

Physicochemical and Toxicological Data

The following tables summarize the available quantitative data for this compound and its key derivatives that were instrumental in the development of Salvarsan. It is important to note that historical data can be variable, and modern measurements are included for completeness.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Solubility | pKa |

| This compound | C₆H₇AsO₄ | 218.04 | 174 | Slightly soluble in water | pK₁: 3.89, pK₂: 8.37 (phenol) |

| 3-Nitro-4-hydroxyphenylarsonic acid (Roxarsone) | C₆H₆AsNO₆ | 263.04 | ~180 (decomposes) | Soluble in water | - |

| 3-Amino-4-hydroxyphenylarsonic acid | C₆H₈AsNO₄ | 233.05 | >300 | Sparingly soluble in water | - |

Table 1: Physicochemical Properties of this compound and its Derivatives.[8][9][10]

| Compound | Test Organism | Route of Administration | LD₅₀ / LDLo (mg/kg) |

| This compound | Rat | Oral | LDLo: 450 |

| This compound | Mouse | Intravenous | LD₅₀: 56 |

| 3-Nitro-4-hydroxyphenylarsonic acid (Roxarsone) | Rat | Oral | LD₅₀: 81 |

| 3-Amino-4-hydroxyphenylarsonic acid | - | - | Data not readily available |

Table 2: Acute Toxicity Data for this compound and its Derivatives.[1][8][11]

| Compound/Drug | Disease Model | Animal Model | Curative Dose | Reference |

| Atoxyl | Trypanosomiasis | Various | Showed some efficacy but high toxicity | [1] |

| Arsphenamine (Salvarsan) | Syphilis | Rabbit | 10 mg/kg (intravenous, multiple doses) | [12] |

| Oxophenarsine (Mapharsen) | Syphilis | Rabbit | CD₅₀: 2.4 mg/kg (intravenous, 4 days) | [13] |

Table 3: Historical Efficacy Data of Phenylarsonic Acid Derivatives. (CD₅₀: Curative dose for 50% of animals)

Experimental Protocols

The following are detailed methodologies for the key experiments related to the synthesis of this compound and its conversion to the precursors of Salvarsan, based on historical accounts and related modern procedures.

Protocol 1: Synthesis of Sodium 4-Hydroxyphenylarsonate (adapted from the Béchamp Reaction)

This protocol is based on the historical method for the direct arsonation of phenol.

Materials:

-

Phenol (C₆H₅OH)

-

Arsenic acid (H₃AsO₄), ~75-80% syrup

-

Barium hydroxide (Ba(OH)₂·8H₂O)

-

Sodium carbonate (Na₂CO₃)

-

Hydrochloric acid (HCl), concentrated

-

Decolorizing carbon

Procedure:

-

In a round-bottomed flask equipped with a stirrer, thermometer, and a condenser for distillation, heat 720 g of arsenic acid syrup until the temperature reaches 150°C to concentrate it to approximately 95%.

-

To the hot arsenic acid, add 300 g of phenol.

-

Heat the mixture in an oil bath to 155-160°C with vigorous stirring. Distillation of water will commence.

-

Continue the reaction at this temperature for approximately four hours.

-

After cooling, pour the reaction mixture into 4 L of water and stir to dissolve the products.

-

Gradually add finely ground barium hydroxide to the solution until it is slightly alkaline to litmus paper to precipitate the excess arsenic acid as barium arsenate.

-

Filter the solution to remove the barium arsenate precipitate. The use of decolorizing carbon can aid in filtration.

-

To the filtrate, add sodium carbonate until the solution is alkaline to phenolphthalein to precipitate barium carbonate.

-

Filter off the barium carbonate.

-

Acidify the filtrate with concentrated hydrochloric acid until it is acidic to Congo red paper.

-

The sodium 4-hydroxyphenylarsonate will precipitate upon cooling.

-

Collect the precipitate by filtration, wash with a small amount of cold water, and dry.

Protocol 2: Nitration of this compound to 3-Nitro-4-hydroxyphenylarsonic Acid

Materials:

-

This compound

-

Nitric acid (HNO₃), concentrated

-

Sulfuric acid (H₂SO₄), concentrated

-

Ice

Procedure:

-

In a flask, dissolve this compound in concentrated sulfuric acid, keeping the temperature low by cooling in an ice bath.

-

Slowly add a cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the solution, maintaining the temperature below 10°C with constant stirring.

-

After the addition is complete, allow the mixture to stir at a low temperature for several hours.

-

Carefully pour the reaction mixture onto crushed ice.

-

The 3-nitro-4-hydroxyphenylarsonic acid will precipitate as a yellow solid.

-

Collect the precipitate by filtration, wash thoroughly with cold water to remove residual acids, and dry.

Protocol 3: Reduction of 3-Nitro-4-hydroxyphenylarsonic Acid to 3-Amino-4-hydroxyphenylarsonic Acid

This protocol is adapted from the method used in the synthesis of Salvarsan precursors.[11]

Materials:

-

3-Nitro-4-hydroxyphenylarsonic acid

-

Sodium hydroxide (NaOH)

-

Sodium dithionite (Na₂S₂O₄)

-

Hydrochloric acid (HCl), concentrated

-

Sodium acetate (CH₃COONa)

-

Decolorizing charcoal

Procedure:

-

Dissolve 13.1 g of 3-nitro-4-hydroxyphenylarsonic acid in 100 mL of 1M aqueous NaOH and cool the solution to 0°C in an ice/salt bath.

-

Add 30.25 g of sodium dithionite in one portion with vigorous stirring. The solution will effervesce and change color from orange to pale yellow.

-

Once the color change is complete, add 12 mL of concentrated HCl. Keep the mixture below 0°C until frothing ceases and the product precipitates.

-

Filter the precipitate and wash with ice-cold water to obtain the crude 3-amino-4-hydroxyphenylarsonic acid.

-

For purification, dissolve the crude product in dilute HCl and treat with decolorizing charcoal.

-

Filter the solution and add a 25% sodium acetate solution to the filtrate until it is no longer acidic to Congo Red paper.

-

Cool the solution to 4°C to allow for precipitation of the purified product.

-

Collect the precipitate by filtration and dry under vacuum.

Signaling Pathways and Experimental Workflows

The development of arsenical drugs by Paul Ehrlich was guided by his "side-chain theory," a conceptual framework that predated our modern understanding of molecular biology. The following diagrams, generated using the DOT language, visualize the logical progression of his research and the synthetic pathway to the key precursors of Salvarsan.

Caption: Logical workflow of Paul Ehrlich's development of chemotherapy.

Caption: Synthetic pathway from phenol to Salvarsan precursors.

Caption: Ehrlich's "Side-Chain" (Receptor) Theory of arsenical drug action.

Conclusion

This compound stands as a cornerstone in the history of medicinal chemistry. Its discovery and utilization by Paul Ehrlich and his team exemplify the power of systematic chemical modification in the pursuit of targeted therapies. The journey from this relatively simple molecule to the complex structure of Salvarsan not only provided the first effective treatment for a devastating infectious disease but also laid the conceptual and methodological groundwork for modern drug discovery. This technical guide serves as a testament to the enduring legacy of this remarkable compound and the scientific vision that propelled its development. For today's researchers, the story of this compound remains a powerful reminder of the importance of fundamental chemistry, persistent investigation, and the revolutionary potential of a well-defined therapeutic hypothesis.

References

- 1. Roxarsone | C6H6AsNO6 | CID 5104 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. datasheets.scbt.com [datasheets.scbt.com]

- 3. fishersci.com [fishersci.com]

- 4. The development of drugs for treatment of sleeping sickness: a historical review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. fieldlab.org [fieldlab.org]

- 6. The Contributions of Paul Ehrlich to Pharmacology: A Tribute on the Occasion of the Centenary of His Nobel Prize - PMC [pmc.ncbi.nlm.nih.gov]

- 7. smithsonianmag.com [smithsonianmag.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. Experimental 3-nitro-4-hydroxyphenylarsonic acid toxicosis in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chemimpex.com [chemimpex.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. EXPERIMENTAL OBSERVATIONS ON THE "CURE" OF SYPHILIS IN THE RABBIT WITH ARSPHENAMINE - PMC [pmc.ncbi.nlm.nih.gov]

- 13. cabidigitallibrary.org [cabidigitallibrary.org]

Environmental Occurrence of 4-Hydroxyphenylarsonic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Hydroxyphenylarsonic acid is not a naturally occurring compound synthesized by biological organisms. Its presence in the environment is a direct consequence of the degradation of the synthetic organoarsenic compound, 3-nitro-4-hydroxyphenylarsonic acid (roxarsone). Roxarsone was extensively used as a feed additive in the poultry industry to prevent disease and promote growth. Consequently, this compound is considered an environmental contaminant, primarily found in areas impacted by the agricultural use of poultry litter as fertilizer. This technical guide provides a comprehensive overview of the environmental fate of roxarsone, leading to the formation of this compound and other arsenical metabolites. It includes a summary of quantitative data, detailed experimental protocols for analysis, and a logical pathway illustrating the degradation process.

Introduction

Organoarsenic compounds have been utilized in various industries, with roxarsone being a prominent example in animal husbandry. While beneficial for poultry production, the excretion of roxarsone and its subsequent environmental degradation have led to the emergence of various arsenic species in soil and water systems. Among these degradation products is this compound. Understanding the formation, fate, and detection of this compound is crucial for environmental monitoring, toxicological assessment, and the development of remediation strategies. This guide synthesizes the current scientific knowledge on the environmental occurrence of this compound.

Environmental Formation of this compound

The primary source of this compound in the environment is the transformation of roxarsone. This transformation can occur through both biotic and abiotic pathways.

Biotic Degradation of Roxarsone

Microorganisms in poultry litter, soil, and water play a significant role in the breakdown of roxarsone. The principal biotic degradation pathway involves the reduction of the nitro group of roxarsone to an amino group, forming 3-amino-4-hydroxyphenylarsonic acid (HAPA).[1][2] Further microbial action can lead to the cleavage of the carbon-arsenic bond, releasing more toxic inorganic arsenic (arsenite and arsenate).[2] The formation of this compound is considered a minor pathway in the microbial degradation of roxarsone, though it has been identified as a metabolite.[3]

Abiotic Degradation of Roxarsone

Abiotic factors such as photolysis (degradation by light) can also contribute to the transformation of roxarsone in the environment.[3] These processes can lead to the formation of various degradation products, including inorganic arsenic.

The following diagram illustrates the generalized environmental fate of roxarsone, leading to the formation of its major metabolites.

Quantitative Data on Environmental Concentrations

Quantitative data on the concentration of this compound in environmental matrices are limited, as most studies have focused on the more abundant metabolites like HAPA and inorganic arsenic. The table below summarizes the available information on the concentrations of roxarsone and its key degradation products in poultry litter.

| Compound | Matrix | Concentration Range | Reference(s) |

| Roxarsone | Poultry Litter | 30 - 60 mg/kg | [4] |

| 3-amino-4-hydroxyphenylarsonic acid (HAPA) | Poultry Litter | Detected as a major metabolite | [1][2] |

| N-acetyl-4-hydroxy-m-arsanilic acid (N-AHAA) | Poultry Litter | Detected as a metabolite | [5] |

| Inorganic Arsenic (As(III), As(V)) | Poultry Litter | Detected as degradation products | [6][7] |

| This compound | Poultry Litter | Identified as a metabolite, quantitative data not widely available | [3] |

Experimental Protocols

The analysis of this compound and other arsenic species in complex environmental samples requires sophisticated analytical techniques. High-Performance Liquid Chromatography (HPLC) coupled with Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is the most common and effective method for arsenic speciation.

Sample Preparation and Extraction from Poultry Litter

-

Homogenization : Dry the poultry litter sample at room temperature and grind it to a fine powder to ensure homogeneity.

-

Extraction :

-

Weigh approximately 1 gram of the homogenized litter into a centrifuge tube.

-

Add 10 mL of a suitable extraction solvent (e.g., a phosphate buffer or a mixture of methanol and water).

-

Vortex the mixture for 1 minute and then sonicate for 30 minutes in a water bath.

-

Centrifuge the mixture at a high speed (e.g., 10,000 rpm) for 15 minutes.

-

Filter the supernatant through a 0.22 µm filter to remove any particulate matter.

-

-

Storage : Store the extracted sample at 4°C until analysis.

Arsenic Speciation by HPLC-ICP-MS

-

Chromatographic System : An HPLC system equipped with an anion-exchange column is typically used for the separation of arsenic species.

-

Mobile Phase : A gradient elution with a mobile phase consisting of a phosphate buffer at varying concentrations and pH is commonly employed to achieve separation of the different arsenic compounds.

-

ICP-MS Detection : The eluent from the HPLC is introduced into the ICP-MS system. The ICP-MS is tuned to monitor the arsenic signal at m/z 75.

-

Quantification : The concentration of each arsenic species is determined by comparing the peak area in the chromatogram to a calibration curve generated from standards of known concentrations.

The following diagram outlines the general workflow for the analysis of arsenic species in environmental samples.

Conclusion

The occurrence of this compound in the environment is a direct result of the environmental degradation of the synthetic feed additive roxarsone. While it is considered a minor degradation product compared to HAPA and inorganic arsenic, its presence signifies the complex transformation pathways of organoarsenic compounds in the environment. Further research is needed to fully elucidate the specific conditions that favor its formation and to gather more extensive quantitative data on its environmental concentrations. The analytical methods outlined in this guide provide a robust framework for the continued monitoring and study of this and other arsenic species, which is essential for assessing the environmental impact of historical agricultural practices.

References

- 1. roxarsone 3-nitro-4-hydroxyphenylarsonic acid: Topics by Science.gov [science.gov]

- 2. researchgate.net [researchgate.net]

- 3. Environmental Behavior and Remediation Methods of Roxarsone [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Roxarsone, Inorganic Arsenic, and Other Arsenic Species in Chicken: A U.S.-Based Market Basket Sample - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Determination of arsenic speciation in poultry wastes by IC-ICP-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

Spectroscopic Profile of 4-Hydroxyphenylarsonic Acid: A Technical Guide

Introduction: This guide provides a comprehensive overview of the spectroscopic data for 4-Hydroxyphenylarsonic acid (CAS No: 98-14-6), a compound of interest for researchers, scientists, and professionals in drug development. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, along with the experimental protocols for data acquisition.

Spectroscopic Data Summary

The quantitative spectroscopic data for this compound are summarized in the tables below, offering a clear and structured presentation for easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data:

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Data not available in search results |

¹³C NMR Data:

| Chemical Shift (ppm) |

| Data not available in search results |

Note: Explicit experimental ¹H and ¹³C NMR data for this compound were not found in the provided search results. The data presented in the key reference, "Substituted phenylarsonic acids; structures and spectroscopy," were not accessible.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400-3200 | Broad | O-H stretch (phenolic and arsonic acid) |

| ~3100-3000 | Medium | C-H stretch (aromatic) |

| ~1600, ~1500, ~1450 | Medium-Strong | C=C stretch (aromatic ring) |

| ~1250 | Strong | C-O stretch (phenol) |

| ~900-800 | Strong | As-O stretch |

| ~830 | Strong | C-H out-of-plane bend (para-substituted) |

Note: An experimental IR spectrum for this compound was not explicitly found. The data presented is based on characteristic vibrational frequencies for the functional groups present in the molecule.

Mass Spectrometry (MS)

Electrospray Ionization (ESI-MS):

| m/z | Ion Type |

| 218.96330 (Predicted) | [M+H]⁺ |

| 216.94874 (Predicted) | [M-H]⁻ |

Note: Experimental mass spectrometry data from the key reference by Lloyd et al. were not accessible. The provided m/z values are predicted values from PubChem.[1] The electrospray mass spectrum of this compound shows an intense ion corresponding to its protonated molecule with very little fragmentation.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A general protocol for acquiring NMR spectra of a solid organic acid like this compound is as follows:

-

Sample Preparation: A small amount of the solid sample (typically 5-10 mg) is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (0 ppm).

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for analysis.

-

¹H NMR Acquisition:

-

The spectrometer is tuned to the proton frequency.

-

A standard one-pulse sequence is typically used.

-

Key parameters include a 90° pulse width, a spectral width of approximately 15 ppm, a relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

The spectrometer is tuned to the carbon-13 frequency.

-

A proton-decoupled pulse sequence is commonly employed to simplify the spectrum to single lines for each unique carbon atom.

-

A larger spectral width (e.g., 200-250 ppm) is used. Due to the low natural abundance of ¹³C, a greater number of scans and a longer acquisition time are typically required compared to ¹H NMR.

-

Infrared (IR) Spectroscopy (ATR-FTIR)

Attenuated Total Reflectance (ATR) Fourier Transform Infrared (FTIR) spectroscopy is a common technique for analyzing solid powder samples directly.

-

Instrument: An FTIR spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).

-

Background Spectrum: A background spectrum of the clean, empty ATR crystal is recorded to subtract atmospheric and crystal absorptions from the sample spectrum.

-

Sample Application: A small amount of the solid this compound powder is placed directly onto the ATR crystal.

-

Pressure Application: A pressure clamp is applied to ensure firm and uniform contact between the sample and the crystal surface.

-

Spectrum Acquisition: The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹. A number of scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

-

Cleaning: After analysis, the sample is carefully removed, and the crystal surface is cleaned with a suitable solvent (e.g., isopropanol or ethanol) and a soft cloth.

Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry is a soft ionization technique suitable for polar molecules like this compound.

-

Sample Preparation: The sample is dissolved in a suitable solvent system, typically a mixture of water and an organic solvent like methanol or acetonitrile, at a low concentration (e.g., 1-10 µg/mL). A small amount of a weak acid (e.g., formic acid) or base (e.g., ammonium hydroxide) may be added to promote ionization.

-

Infusion: The sample solution is introduced into the ESI source at a constant flow rate using a syringe pump.

-

Ionization: A high voltage is applied to the tip of the infusion capillary, causing the sample solution to form a fine spray of charged droplets. As the solvent evaporates, the analyte molecules are released as gas-phase ions (e.g., [M+H]⁺ or [M-H]⁻).

-

Mass Analysis: The generated ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight, or ion trap), where they are separated based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of ions at different m/z values. For structural elucidation, tandem mass spectrometry (MS/MS) can be performed, where a specific precursor ion is selected, fragmented, and the resulting product ions are analyzed.

Visualizations

The following diagrams illustrate key conceptual workflows in the spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

Caption: Logical flow of a mass spectrometry experiment.

References

An In-depth Technical Guide to the Thermal Stability and Decomposition of 4-Hydroxyphenylarsonic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxyphenylarsonic acid (4-HPAA), an organoarsenic compound, finds applications in various industrial and pharmaceutical sectors. A thorough understanding of its thermal stability and decomposition profile is paramount for ensuring safety, predicting shelf-life, and controlling manufacturing processes. This technical guide provides a comprehensive overview of the methodologies used to evaluate the thermal properties of 4-HPAA, outlines the expected decomposition behavior based on the chemistry of organoarsenic compounds, and presents a framework for the analysis of its thermal degradation products. While specific experimental data for 4-HPAA is not widely available in public literature, this guide equips researchers with the necessary theoretical and practical knowledge to conduct a thorough thermal analysis.

Introduction to this compound

This compound (CAS No. 98-14-6), with the chemical formula C₆H₇AsO₄, is a derivative of phenylarsonic acid.[1] It is a white to off-white crystalline solid with a melting point reported to be around 174 °C.[2] The presence of both a hydroxyl group and an arsonic acid functional group on the phenyl ring dictates its chemical reactivity and thermal behavior. The stability of this compound under thermal stress is a critical parameter for its safe handling, storage, and application, particularly in processes involving elevated temperatures.

Expected Thermal Behavior and Decomposition Profile

Based on the structure of 4-HPAA and the known thermal properties of related organoarsenic compounds, a multi-stage decomposition process is anticipated upon heating.

Table 1: Anticipated Thermal Events for this compound

| Temperature Range (°C) | Expected Thermal Event | Analytical Technique | Information Gained |

| ~174 | Melting | DSC/DTA | Determination of the melting point and enthalpy of fusion. |

| > 200 | Onset of Decomposition | TGA, DSC/DTA | Initial decomposition temperature, indicating the limit of thermal stability. |

| 200 - 400 | Primary Decomposition | TGA, TGA-MS, Py-GC-MS | Major weight loss corresponding to the cleavage of the C-As bond and fragmentation of the organic moiety. Identification of initial decomposition products. |

| > 400 | Secondary Decomposition & Char Formation | TGA, TGA-MS, Py-GC-MS | Further degradation of intermediates and formation of a stable char residue. Identification of smaller gaseous molecules and complex aromatic fragments. |

| > 600 | Final Residue | TGA | Quantification of the inorganic residue, likely containing arsenic oxides. |

The decomposition of organoarsenic compounds can lead to the formation of toxic and volatile arsenic-containing species. Therefore, it is crucial to conduct such analyses in a well-ventilated environment with appropriate safety precautions.

Experimental Protocols for Thermal Analysis

A comprehensive thermal analysis of 4-HPAA would involve a combination of thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and evolved gas analysis (EGA) techniques such as TGA coupled with mass spectrometry (TGA-MS) or pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS).

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature and mass loss associated with the decomposition of 4-HPAA.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: A small, representative sample of 4-HPAA (typically 5-10 mg) is accurately weighed into an inert sample pan (e.g., alumina or platinum).

-

Experimental Conditions:

-

Atmosphere: The analysis is typically performed under an inert atmosphere (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

-

Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 800-1000 °C) at a constant heating rate (e.g., 10 °C/min).

-

-

Data Analysis: The TGA curve (mass vs. temperature) and its first derivative (DTG curve) are analyzed to determine the onset temperature of decomposition, peak decomposition temperatures, and the percentage of mass loss at each stage.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, enthalpy of fusion, and any other thermal transitions of 4-HPAA.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: A small amount of 4-HPAA (typically 2-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

-

Experimental Conditions:

-

Atmosphere: An inert atmosphere (e.g., nitrogen) is maintained.

-

Temperature Program: The sample and reference are heated at a constant rate (e.g., 10 °C/min) over a temperature range that includes the expected melting point and initial decomposition.

-

-

Data Analysis: The DSC curve (heat flow vs. temperature) is analyzed to identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition). The peak area of the melting endotherm can be used to calculate the enthalpy of fusion.

Evolved Gas Analysis (EGA): TGA-MS and Pyrolysis-GC-MS

Objective: To identify the chemical nature of the volatile products released during the decomposition of 4-HPAA.

Methodology for TGA-MS:

-

Instrument: A TGA instrument coupled to a mass spectrometer via a heated transfer line.

-

Procedure: The TGA experiment is performed as described in section 3.1. The gases evolved from the sample are continuously transferred to the mass spectrometer for analysis.

-

Data Analysis: The mass spectra are recorded as a function of temperature. By correlating the evolution of specific mass-to-charge ratio (m/z) ions with the weight loss steps in the TGA curve, the decomposition products can be identified.

Methodology for Pyrolysis-GC-MS:

-

Instrument: A pyrolyzer unit interfaced with a gas chromatograph-mass spectrometer.

-

Procedure: A small amount of 4-HPAA is placed in the pyrolyzer. The sample is rapidly heated to a specific temperature (pyrolysis temperature) in an inert atmosphere. The resulting fragments are separated by the GC column and identified by the MS.

-

Data Analysis: The chromatogram provides a profile of the separated decomposition products, and the mass spectrum of each peak allows for their identification.

Visualization of Experimental Workflow and Decomposition Pathway

The following diagrams illustrate the logical workflow for the thermal analysis of 4-HPAA and a plausible decomposition pathway.

Caption: Workflow for the thermal analysis of 4-HPAA.

Caption: Plausible decomposition pathway of 4-HPAA.

Conclusion

While direct experimental TGA and DSC data for this compound are scarce in the public domain, a comprehensive understanding of its thermal stability and decomposition can be achieved through the systematic application of standard thermoanalytical techniques. This guide provides the necessary framework for researchers to design and execute experiments to thoroughly characterize the thermal properties of 4-HPAA. The anticipated multi-stage decomposition, involving melting, C-As bond cleavage, and subsequent fragmentation, highlights the importance of using coupled techniques like TGA-MS or Py-GC-MS for a complete analysis of the evolved products. The methodologies and theoretical considerations presented herein will aid in ensuring the safe handling and effective utilization of this compound in research and industrial applications.

References

An In-Depth Technical Guide to 4-Hydroxyphenylarsonic Acid: Synonyms, Properties, and Biological Insights

For Researchers, Scientists, and Drug Development Professionals